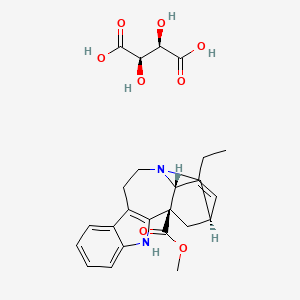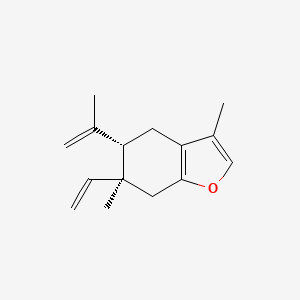
Furanoelemene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furanoelemene, also known as furanodiene, is a sesquiterpene compound with the molecular formula C15H20O. It is a naturally occurring compound found in the essential oils of various plants, particularly those belonging to the Curcuma species. This compound is known for its unique chemical structure, which includes a furan ring, and its potential therapeutic properties, especially in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Furanoelemene can be synthesized through various organic synthesis methods. One common approach involves the cyclization of sesquiterpene precursors under acidic conditions. For example, the cyclization of farnesyl pyrophosphate can lead to the formation of this compound. Additionally, the use of palladium-catalyzed cyclization reactions has been explored for the synthesis of this compound and its derivatives .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of essential oils from plants such as Curcuma wenyujin. The extracted oils are then subjected to chromatographic techniques to isolate and purify this compound. Advances in biotechnological methods, such as microbial fermentation, are also being explored to enhance the yield and efficiency of this compound production .
Chemical Reactions Analysis
Types of Reactions
Furanoelemene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound epoxide and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: this compound can undergo substitution reactions, particularly at the furan ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include this compound epoxide, this compound alcohols, and various substituted this compound derivatives .
Scientific Research Applications
Furanoelemene has garnered significant attention in scientific research due to its diverse applications:
Chemistry: this compound serves as a valuable intermediate in the synthesis of complex organic molecules and natural product derivatives.
Biology: Studies have shown that this compound exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the development of therapeutic agents.
Medicine: this compound has demonstrated promising anticancer activity, particularly against various types of tumors. It is being investigated for its ability to inhibit tumor cell proliferation and induce apoptosis.
Industry: This compound is used in the fragrance and flavor industry due to its unique aroma and potential as a natural flavoring agent
Mechanism of Action
Furanoelemene exerts its effects through multiple molecular targets and pathways:
Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting the PI3K/Akt signaling pathway. It also inhibits tumor cell migration and invasion by modulating the expression of matrix metalloproteinases.
Anti-inflammatory Activity: This compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and suppressing the NF-κB signaling pathway
Comparison with Similar Compounds
Furanoelemene is structurally similar to other sesquiterpenes such as β-elemene and germacrone. it is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. Compared to β-elemene, this compound exhibits stronger anticancer activity and a broader spectrum of biological effects .
List of Similar Compounds
- β-Elemene
- Germacrone
- Furanodiene
- Curzerene
This compound’s unique structure and diverse biological activities make it a compound of significant interest in various fields of research and industry.
Properties
CAS No. |
120520-43-6 |
|---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(5S,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran |
InChI |
InChI=1S/C15H20O/c1-6-15(5)8-14-12(11(4)9-16-14)7-13(15)10(2)3/h6,9,13H,1-2,7-8H2,3-5H3/t13-,15+/m0/s1 |
InChI Key |
HICAMHOOTMOHPA-DZGCQCFKSA-N |
Isomeric SMILES |
CC1=COC2=C1C[C@H]([C@](C2)(C)C=C)C(=C)C |
Canonical SMILES |
CC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5R,9R,10R,13R,14R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B10818232.png)
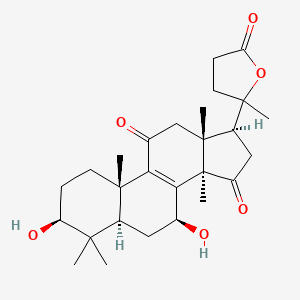
![[(1S,12S,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (Z)-2-methylbut-2-enoate](/img/structure/B10818253.png)
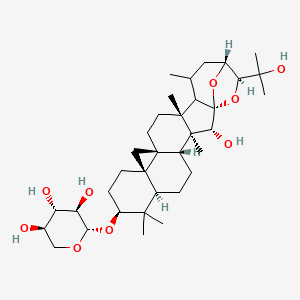
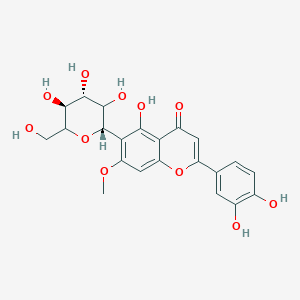

![[(1S,5R,8R,13R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10818273.png)
![3,7-dihydroxy-4,4,10,13,14-pentamethyl-17-(2-methyl-5-oxooxolan-2-yl)-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione](/img/structure/B10818276.png)
![methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B10818279.png)
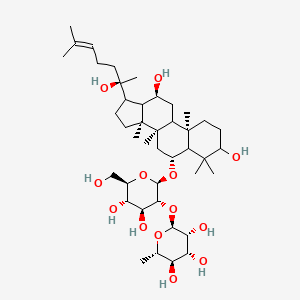
![(1S,6R,7S,8S,10R,11R,12R,13R)-8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione](/img/structure/B10818299.png)
![potassium;4-[[(1R,2R,4aR,5R,8aS)-2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[(E)-2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid;hydride](/img/structure/B10818304.png)
![2-[[(1S,3S,12R,14S,17R)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B10818309.png)
